molecular formula C17H21BrN4OS B2358199 2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 2379977-91-8

2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

Cat. No.: B2358199
CAS No.: 2379977-91-8
M. Wt: 409.35
InChI Key: QBINYEGJUOVULG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromopyrimidinyl group, a piperidinyl group, and a cyclopentathiazole group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. It contains a cyclopentathiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring is a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This piperidine ring is further substituted with a bromopyrimidine group .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the bromine atom on the pyrimidine ring could potentially undergo nucleophilic substitution reactions. The nitrogen atoms in the piperidine and pyrimidine rings could act as nucleophiles in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry if it shows activity against relevant biological targets. Further studies would be needed to explore this .

Properties

IUPAC Name

2-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4OS/c18-13-8-19-17(20-9-13)23-11-12-4-6-22(7-5-12)10-16-21-14-2-1-3-15(14)24-16/h8-9,12H,1-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBINYEGJUOVULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CCC(CC3)COC4=NC=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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